3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine
Description
Properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9-8-14(7-6-12(9)13)20(18,19)11-4-2-10(3-5-11)15(16)17/h2-5,9,12H,6-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCCBQOPNMWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of the Piperidine Nitrogen
3-Methylpiperidin-4-one is treated with 4-nitrobenzenesulfonyl chloride under basic conditions to install the sulfonamide group. This step mirrors protocols for analogous compounds:
Procedure :
- Dissolve 3-methylpiperidin-4-one (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) to scavenge HCl.
- Slowly add 4-nitrobenzenesulfonyl chloride (1.05 equiv) at 0°C.
- Stir at room temperature for 12–24 hours.
- Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.
Reductive Amination of the Ketone
The ketone at position 4 is converted to an amine via reductive amination, a method validated for piperidine derivatives:
Procedure :
- Suspend 1-(4-nitrobenzenesulfonyl)-3-methylpiperidin-4-one (1.0 equiv) in methanol.
- Add ammonium acetate (3.0 equiv) and stir for 1 hour.
- Add sodium cyanoborohydride (1.2 equiv) and stir for 12 hours at room temperature.
- Acidify with 1 M HCl, extract with ethyl acetate, and neutralize with NaHCO₃.
- Purify via recrystallization or chromatography.
Alternative Synthetic Approaches
Hydrogenation of Pyridine Derivatives
Pyridine precursors offer a route to piperidines via catalytic hydrogenation. For example, hydrogenation of 3-methylpyridin-4-amine over palladium on carbon (Pd/C) under H₂ (50 psi) in ethanol yields 3-methylpiperidin-4-amine. Subsequent sulfonylation follows the procedure in Section 2.2.
Challenges :
- Pyridine hydrogenation requires careful control to avoid over-reduction.
- Functional group compatibility (e.g., protecting the amine during hydrogenation).
Cyclization of Amino Alcohols
Amino alcohols can undergo cyclization to form piperidines. For instance, 3-methyl-4-aminopentanol treated with tosyl chloride forms a sulfonamide, which cyclizes under basic conditions to yield 3-methylpiperidin-4-amine.
Optimization of Reaction Conditions
Sulfonylation Efficiency
Reductive Amination Catalysts
- Sodium cyanoborohydride : Preferred for its selectivity toward imine reduction over ketones.
- Acetic acid : Maintains a mildly acidic pH (~4–5) to protonate the intermediate imine.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
| Compound | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
|---|---|---|
| 3-Methylpiperidin-4-one | 2.35 (s, 3H, CH₃), 2.70–2.85 (m, 2H, H-2/H-6), 3.15–3.30 (m, 2H, H-3/H-5) | 127.1 [M+H⁺] |
| 1-(4-Nitrobenzenesulfonyl) derivative | 7.90 (d, 2H, J=8.8 Hz, ArH), 8.35 (d, 2H, J=8.8 Hz, ArH), 3.10–3.25 (m, 2H, H-3/H-5) | 299.4 [M+H⁺] |
| Final Product | 7.88 (d, 2H, J=8.8 Hz, ArH), 8.32 (d, 2H, J=8.8 Hz, ArH), 2.95–3.10 (m, 1H, H-4) | 314.4 [M+H⁺] |
Challenges and Limitations
- Selective Sulfonylation : Differentiating reactivity between the ring nitrogen and the 4-amino group necessitates protection/deprotection strategies.
- Stereochemical Control : Asymmetric synthesis of the 3-methyl and 4-amino groups remains unexplored in the literature.
- Scale-Up : Hydrogenation steps require high-pressure equipment, limiting accessibility for small-scale labs.
Chemical Reactions Analysis
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine serves as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to act as a ligand or scaffold in drug development targeting diseases such as cancer and neurological disorders.
Key Applications:
- Anticancer Agents: The compound has been studied for its ability to induce apoptosis in cancer cells, enhancing caspase activity, which is critical for programmed cell death .
- Antimicrobial Activity: Research indicates that derivatives of piperidine with sulfonamide groups exhibit increased antimicrobial properties compared to their non-sulfonamide counterparts.
Biological Research
In biological studies, the compound has been evaluated for its potential effects on various molecular targets:
- Enzyme Inhibition: The sulfonyl group can interact with enzymes, leading to inhibition or activation of specific biological pathways. For instance, compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease .
- Selectivity in Biological Pathways: A study highlighted that modifications to the compound's structure could lead to selective activation of apoptotic pathways, suggesting its use in therapeutic strategies against diseases linked to protein misfolding .
Industrial Applications
Beyond medicinal uses, this compound finds applications in:
- Agrochemicals: It can be utilized as an intermediate in the synthesis of agrochemical products.
- Material Science: The compound's unique properties make it suitable for developing new materials and chemical processes.
Antimicrobial Evaluation
A study on a series of piperidine derivatives revealed that incorporating the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Mechanism
Research highlighted that this compound's mechanism involves apoptosis induction in cancer cells. Increased caspase activity was observed in treated samples, indicating its potential as an anticancer therapeutic agent.
Safety Profile
Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, leading to inhibition or activation of specific biological pathways . The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
These compounds share the piperidine core structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Biological Activity
3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and findings from various studies.
Overview of the Compound
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₇N₃O₄S
- CAS Number : 1585919-43-2
- The compound features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a nitrobenzene moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study utilizing the agar disc-diffusion method tested the compound against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 44 nM |
| Escherichia coli | Active | 6 µM |
| Proteus mirabilis | Active | 6 µM |
The compound displayed significant inhibition against these pathogens, suggesting its potential as an antimicrobial agent. The mode of action likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways due to the presence of the nitro group, which can be reduced to reactive intermediates that damage DNA .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve apoptosis induction through activation of caspases and modulation of cell cycle regulatory proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
- DNA Interaction : Reduced forms of the nitro group may form reactive species that bind to DNA, causing strand breaks and leading to cell death.
- Cellular Uptake : The piperidine structure may facilitate cellular uptake, enhancing the bioavailability of the active forms within target cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is valuable to compare it with other piperidine derivatives known for their biological activities:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Piperine | Antioxidant, anticancer | Found in black pepper |
| Evodiamine | Antiproliferative | Alkaloid with significant bioactivity |
| Matrine | Antimicrobial, anticancer | Exhibits broad-spectrum activity |
Each compound shares a piperidine core but varies in substituents that influence their specific biological activities. The presence of the nitrobenzene sulfonyl group in this compound is crucial for its enhanced potency against certain pathogens and cancer cells compared to others .
Case Studies and Research Findings
Recent studies have highlighted the promising nature of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives containing similar sulfonyl groups consistently demonstrated enhanced antibacterial activity against resistant strains .
- Cancer Cell Line Testing : Investigations into its effects on human cancer cell lines revealed that this compound could significantly reduce viability at low concentrations while exhibiting minimal cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves sulfonylation of a piperidine precursor (e.g., 3-methylpiperidin-4-amine) with 4-nitrobenzenesulfonyl chloride. Key steps include:
-
Nucleophilic substitution : React the amine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
-
Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor reaction progress via TLC or LC-MS.
-
Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side reactions.
- Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triethylamine, 0°C | 65 | 98.5 |
| Pyridine, RT | 72 | 97.8 |
| Excess sulfonyl chloride | 58 | 95.2 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Verify methyl groups (δ ~1.2 ppm for CH₃ on piperidine) and sulfonyl/amine protons (δ ~7.8–8.3 ppm for nitrobenzene) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₆N₃O₄S: 298.09).
- Elemental analysis : Match experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response assays : Perform IC₅₀ studies across multiple cell lines (e.g., leukemia, solid tumors) to identify context-dependent activity .
- Target profiling : Use kinase/GPCR panels to assess off-target effects.
- Metabolic stability : Evaluate liver microsome half-life (e.g., human vs. rodent) to clarify species-specific discrepancies .
- Case Study : In triazine analogs, conflicting antileukemic data were resolved by identifying metabolic deactivation in murine models but not human cell lines .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- 3D-QSAR : Generate pharmacophore models using CoMFA/CoMSIA to map electrostatic/hydrophobic interactions .
- Docking simulations : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding scores (<-9 kcal/mol).
- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hERG inhibition risk .
- Example : Derivatives with bulkier substituents on the piperidine ring showed 10-fold higher kinase selectivity in silico .
Experimental Design & Data Analysis
Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?
- Methodology :
- Apoptosis assays : Annexin V/PI staining with flow cytometry.
- Cell cycle analysis : Propidium iodide staining to detect G1/S arrest.
- ROS detection : Use DCFH-DA probes in fluorescence microscopy .
- Data Interpretation : Compare results to positive controls (e.g., doxorubicin) and validate with Western blotting (e.g., caspase-3 cleavage).
Q. How can researchers address low solubility in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers.
- Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm particles) for improved cellular uptake .
Mechanistic & Structural Studies
Q. What spectroscopic techniques elucidate the compound’s interaction with DNA or proteins?
- Methodology :
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .
- X-ray crystallography : Co-crystallize with target proteins (e.g., topoisomerase II) for atomic-level insights .
Q. How does the nitrobenzenesulfonyl group influence pharmacokinetic properties?
- Analysis :
- Electron-withdrawing effects : The sulfonyl group reduces basicity of the piperidine amine (pKa ~6.5 vs. ~10.5 for unmodified analogs), enhancing membrane permeability .
- Metabolic pathways : Nitro groups are prone to reduction (e.g., by CYP450s), forming reactive intermediates; monitor via metabolite ID using HRMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
